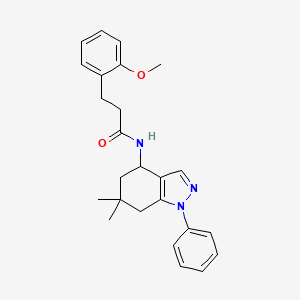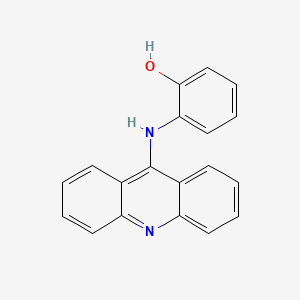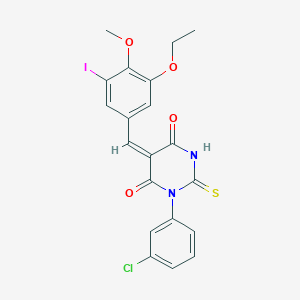![molecular formula C18H27N3O3 B6077934 N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide, commonly known as NEMB, is a chemical compound that has gained significance in the field of scientific research due to its potential applications in various areas of study.
Mechanism of Action
The mechanism of action of NEMB involves the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell differentiation. By inhibiting HDAC enzymes, NEMB can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, NEMB has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NEMB has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and have antifungal and antibacterial properties. Additionally, NEMB has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of NEMB is its potential as a novel cancer therapy. It has been found to have significant anticancer activity and can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of NEMB is its toxicity, which can limit its use in certain applications.
Future Directions
There are a number of future directions for the study of NEMB. One potential area of research is the development of novel cancer therapies using NEMB. Additionally, NEMB could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, NEMB could be studied further for its potential use as a new antibiotic, given its antifungal and antibacterial properties.
Conclusion:
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NEMB could lead to the development of novel cancer therapies, new antibiotics, and potential treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis method of NEMB involves the reaction of 3-(4-morpholinylmethyl)benzyl chloride with N-(2-aminoethyl)morpholine in the presence of a base such as potassium carbonate. The reaction yields NEMB as a white solid with a melting point of 180-182°C and a molecular weight of 394.5 g/mol.
Scientific Research Applications
NEMB has been extensively studied for its potential applications in various areas of scientific research. It has been found to have significant anticancer activity and has been used in the development of novel cancer therapies. NEMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-4-5-20-6-10-23-11-7-20)17-3-1-2-16(14-17)15-21-8-12-24-13-9-21/h1-3,14H,4-13,15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFEHNTHLOFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-(morpholin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)